2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid

LogP Lipophilicity Membrane permeability

SAR programs exploring α-(ethylamino)-imidazole-propanoic acid chemotypes often face supply gaps for analogs with systematically varied lipophilicity. This compound (CAS 1247146-17-3) occupies a distinct LogP window (-1.38) between the 2-methyl analog (-2.62) and regioisomer (-1.50), enabling clean isolation of C2-isopropyl substituent effects on target binding and ADME. • Fsp³ = 0.636 - 14.4% higher sp³ character vs. 2-methyl analog for 3D-enriched library design • HBD = 2 vs. 3 for N-ethyl-L-histidine - reduced polarity for improved membrane permeability • Predicted BP 405.2 °C, ~13 °C below 2-propyl analog for easier scale-up purification • ≥98% purity; racemic (one chiral center); available for immediate research dispatch

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13623521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCNC(CN1C=CN=C1C(C)C)C(=O)O
InChIInChI=1S/C11H19N3O2/c1-4-12-9(11(15)16)7-14-6-5-13-10(14)8(2)3/h5-6,8-9,12H,4,7H2,1-3H3,(H,15,16)
InChIKeyJZUPDONAAPDKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Baseline for Procurement


2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (CAS 1247146-17-3) is a synthetic, non-proteinogenic α-amino acid derivative featuring an N-ethylamino backbone, a free carboxylic acid, and a 2-isopropyl-substituted imidazole ring linked via the N1 position [1]. With a molecular formula of C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol, it possesses one chiral centre (racemic unless otherwise specified) and computed physicochemical properties that place it within lead-like chemical space: XLogP3-AA of -1.6, two hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds [1]. Commercially, it is supplied by Enamine (≥95% purity) through the Enamine Building Blocks catalogue, by Fluorochem (98% purity), and by AKSci (97% purity), positioning it as a specialty screening compound and heterocyclic building block for medicinal chemistry [2]. This guide focuses exclusively on verifying quantifiable differentiation against the closest structural analogs to inform compound selection.

Chemotype α-(Ethylamino)-imidazole-propanoic acid scaffold
Key Substituent C2-Isopropyl on imidazole ring
Purity Grades Supplied at ≥95% by multiple vendors
Property Profile Lead-like computed LogP, HBD/HBA and rotatable bonds

Why Generic Imidazole-Propanoic Acid Substitution Fails


Within the α-(ethylamino)-3-(imidazol-1-yl)propanoic acid chemotype, the identity and position of the imidazole C2 substituent creates measurable divergence in computed LogP and steric parameters that may non-trivially alter membrane permeability, protein binding, and pharmacokinetic behaviour in downstream assays . Substituting the 2-isopropyl group with a 2-methyl group shifts the computed LogP by approximately 1.2 log units (from -1.38 to -2.62 on the Fluorochem LogP scale), while swapping the N-ethylamino for an N-isopropylamino group while placing an ethyl group at the imidazole C2 position produces a distinct regioisomer with an intermediate LogP of -1.50 and a higher reported LogP of 0.90 from an alternative source . These non-linear property differences mean that generic substitution risks altering solubility, permeability, and target engagement profiles in a manner that cannot be predicted by molecular formula identity alone .

Imidazole C2 substituent identity may shift LogP non-linearly, altering solubility and permeability profiles.
N-ethylamino vs N-isopropylamino regioisomers differ in computed LogP despite identical molecular formula.
Generic substitution cannot rely on molecular weight alone; property changes may affect target engagement.

Quantitative Differentiation Evidence vs. Closest Analogs


Increased Lipophilicity vs. 2-Methyl Analog for Membrane Partitioning

The 2-isopropyl-substituted imidazole in the target compound confers measurably higher computed lipophilicity compared to the 2-methyl analog. Specifically, the Fluorochem-computed LogP for the target compound is -1.38, versus -2.62 for 2-(ethylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid, representing a difference of approximately +1.24 logP units . In the context of passive membrane permeability, a LogP increase of this magnitude can correspond to a theoretical permeability enhancement, although direct experimental PAMPA or Caco-2 data are not currently available for this series .

LogP vs 2-Me Analog
Reported
ΔLogP = +1.24 (target more lipophilic)
Supports selection for higher membrane permeability screening
Experimental PAMPA or Caco-2 data unavailable
LogP Lipophilicity Membrane permeability ADME

Higher Fsp3 Character for Enhanced Molecular Complexity

The target compound has a higher fraction of sp³-hybridized carbons (Fsp3 = 0.636) compared to the 2-methyl analog (Fsp3 = 0.556), a difference of +0.080 . Higher Fsp3 is associated with increased molecular complexity and has been correlated with improved clinical success rates in drug discovery campaigns . This difference arises directly from the replacement of the imidazole 2-methyl substituent (one sp³ carbon) with the branched 2-isopropyl group (two sp³ carbons), which simultaneously increases steric bulk and three-dimensional character .

Fsp3 Character
Reported
ΔFsp3 = +0.080 (target: 0.636 vs. 2-Me: 0.556)
May support diversity-oriented library design
Calculated from molecular formula; no activity correlation provided
Fsp3 Molecular complexity Drug-likeness Lead optimization

Distinct LogP vs. Regioisomeric Analog for Fine-Tuned Lipophilicity

The regioisomer 3-(2-ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanoic acid (CAS 1248698-59-0), which swaps the positions of the ethyl and isopropyl groups between the α-amino nitrogen and the imidazole C2, displays a Fluorochem-computed LogP of -1.50 compared to -1.38 for the target compound . This ΔLogP of approximately -0.12 indicates a modest but measurable shift in polarity imparted by the different substitution pattern, despite identical molecular formula (C₁₁H₁₉N₃O₂) and molecular weight (225.29 g/mol) . An alternative source (Leyan) reports a LogP of 0.90 for the regioisomer, potentially reflecting a different computational method .

LogP vs Regioisomer
Reported
ΔLogP ≈ -0.12 (target slightly more lipophilic on Fluorochem scale)
Selection between regioisomers requires LogP review
Alternative source reports LogP 0.90; method-dependent divergence
LogP Regioisomer Structure-property relationship Medicinal chemistry

Predicted Boiling Point Indicating Differential Handling Requirements

The predicted boiling point of the target compound (405.2 ± 40.0 °C) is approximately 13 °C lower than that of the 2-propyl analog 2-(ethylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid (418.5 ± 40.0 °C), while the regioisomer 3-(2-ethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanoic acid has a predicted boiling point of 411.5 ± 40.0 °C [1]. These differences reflect a consistent rank order: isopropyl (target) < ethyl-imidazole/isopropylamino (regioisomer) < n-propyl (analog), which may impact distillation-based purification or thermal stability considerations during scale-up [1].

Predicted Boiling Point
Reported
405.2 ± 40.0 °C (target); ΔBP ≈ -13.3°C vs propyl analog
May support lower-energy vacuum distillation workflows
Predicted values, not experimentally confirmed
Boiling point Physical property Handling Storage

XLogP3-AA and Hydrogen Bonding Profile vs. Unsubstituted Comparators

The target compound (MW 225.29; XLogP3-AA = -1.6) differs substantially from the unsubstituted imidazole analog 2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic acid (MW 183.21) and N-ethyl-L-histidine (MW 183.21) in both molecular weight and computed lipophilicity, though direct PubChem XLogP3-AA values for the latter two compounds are not uniformly available for precise comparison [1]. The isopropyl substituent on the imidazole C2 of the target contributes both increased steric bulk (6 rotatable bonds vs. 5 for N-ethyl-L-histidine) and altered hydrogen bond acceptor/donor topology (2 donors, 4 acceptors) compared to the natural amino acid derivative (3 donors, 4 acceptors for N-ethyl-L-histidine) [1]. These differences are structural, not direct activity-based, but are included here as Supporting Evidence for scaffold differentiation [1].

XLogP3-AA & HBD
Supporting
Target HBD = 2 vs N-Ethyl-L-histidine HBD = 3; MW +42.08
Reduced HBD may improve passive permeability for intracellular targets
Direct binding/permeability data absent; scaffold differentiation context
XLogP3 Hydrogen bonding Drug-likeness PK profile

Predicted pKa Enabling Zwitterionic Behaviour at Physiological pH

The predicted pKa of the target compound is 1.96 ± 0.10 (Kuujia/Chemsrc), which is significantly lower than the carboxylic acid pKa of canonical α-amino acids such as histidine (pKa₁ ≈ 1.82, though the imidazole pKa of histidine is ~6.0) and substantially below physiological pH [1][2]. At pH 7.4, the carboxylic acid moiety is expected to be predominantly deprotonated, while the ethylamino group (predicted pKa ~8-10 based on aliphatic secondary amines) remains largely protonated, yielding a zwitterionic species [1]. This ionization behaviour directly impacts aqueous solubility and HPLC retention behaviour, and differs from analogs where imidazole substitution alters the local electrostatic environment [1].

Predicted pKa (COOH)
Class-level
1.96 ± 0.10; zwitterionic at physiological pH
Ionization state may affect solubility and HPLC retention
Predicted value; imidazole pKa not directly comparable due to substitution
pKa Ionization state Zwitterion Solubility

Procurement-Validated Application Scenarios


Lead Optimization Requiring Controlled Lipophilicity Tuning

When a medicinal chemistry program requires systematic exploration of lipophilicity within an α-(ethylamino)-imidazole-propanoic acid scaffold, the target compound (LogP = -1.38) occupies a distinct LogP window between the more polar 2-methyl analog (LogP = -2.62) and the slightly more polar regioisomer (LogP = -1.50) on the Fluorochem scale . This allows structure-activity relationship (SAR) teams to isolate the contribution of the C2-isopropyl substituent to target binding, cellular potency, and ADME properties without introducing confounding structural changes elsewhere in the molecule .

Fragment-Based Libraries Favoring Higher sp³ Character

For compound library construction where higher Fsp3 is correlated with improved lead-likeness and downstream clinical success, the target compound (Fsp3 = 0.636) offers a measurable 14.4% relative increase in sp³ character over the 2-methyl analog (Fsp3 = 0.556) while retaining the same core scaffold topology . This property makes it a preferred selection for diversity-oriented synthesis (DOS) initiatives aiming to populate underrepresented regions of three-dimensional chemical space .

Non-Proteinogenic Histidine Mimetic with Reduced H-Bond Donors

Where a natural histidine derivative (e.g., N-ethyl-L-histidine; HBD = 3) is unsuitable due to excessive hydrogen bond donor capacity that limits membrane permeability or introduces off-target interactions, the target compound (HBD = 2) provides a synthetic alternative with one fewer H-bond donor and increased steric bulk from the 2-isopropyl group . This differential is supported by PubChem computed properties for the target and Chem960 data for the natural comparator, though direct binding or permeability data remain unavailable .

Thermally Sensitive Synthesis with Lower Distillation Risk

In synthetic workflows employing vacuum distillation for purification, the target compound's predicted boiling point (405.2 ± 40.0 °C) is approximately 13 °C below that of the 2-propyl analog (418.5 ± 40.0 °C) and approximately 6 °C below the regioisomer (411.5 ± 40.0 °C) . Laboratories performing scale-up purification of this chemotype should consider the target compound for processes where the lower predicted boiling point translates into reduced energy input and potentially lower thermal byproduct formation .

Application
Selection Property
Validation Focus
SAR lipophilicity exploration
Computed LogP differentiation
Confirm membrane permeability impact
Diversity-oriented library design
Higher Fsp3 character
Validate 3D shape complementarity
Histidine mimetic screening
Reduced H-bond donor count
Assess passive permeability improvement
Vacuum distillation purification
Lower predicted boiling point
Evaluate thermal degradation risk
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